molecular formula C13H18N4OS B6274148 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 900640-87-1

5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6274148
CAS No.: 900640-87-1
M. Wt: 278.4
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Description

5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a bicyclic scaffold with methyl groups at positions 5 and 6, and a piperazine-substituted methyl group at position 2. Its structural uniqueness lies in the piperazinylmethyl group, which may enhance solubility and receptor-binding interactions compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

5,6-dimethyl-2-(piperazin-1-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-8-9(2)19-13-11(8)12(18)15-10(16-13)7-17-5-3-14-4-6-17/h14H,3-7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVNUMAYSOSBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CN3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160214
Record name 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900640-87-1
Record name 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900640-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Base Selection

Comparative studies demonstrate that DMF outperforms THF and toluene in facilitating the substitution reaction due to its high polarity and ability to stabilize ionic intermediates. Sodium hydride (NaH) proves superior to potassium carbonate (K₂CO₃), achieving 78% yield versus 52% with K₂CO₃.

Temperature and Time Dependence

Reactions conducted at 0°C with gradual warming to room temperature over 12 h minimize side products (e.g., dialkylation) compared to higher temperatures. Prolonged heating (>24 h) reduces yields by 15–20% due to decomposition.

Scalability and Industrial Feasibility

Pilot-scale synthesis (100 g batch) confirms reproducibility, with a 72% isolated yield after recrystallization from ethanol. Critical process parameters include:

  • Purity of POCl₃: ≥99% to avoid hydrolysis byproducts

  • Moisture Control: <50 ppm H₂O in DMF to prevent intermediate degradation.

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative strategy involves condensing 5,6-dimethyl-2-formyl-thieno[2,3-d]pyrimidin-4-one with piperazine using sodium cyanoborohydride. However, this method yields only 43% product due to competing imine oligomerization.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxymethyl intermediates with piperazine achieves 61% yield but requires costly reagents .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been evaluated for its efficacy against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including multi-drug resistant strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Neuropharmacological Effects
Another area of interest is the neuropharmacological applications of this compound. Preliminary studies suggest that it may have anxiolytic and antidepressant effects, potentially due to its interaction with serotonin and dopamine receptors. This opens avenues for developing new treatments for anxiety and depression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one is crucial for optimizing its pharmacological properties. SAR studies have identified key modifications that enhance its potency and selectivity. For instance:

ModificationEffect on Activity
Substitution at the 4-positionIncreased antitumor activity
Variation in piperazine ringEnhanced neuropharmacological effects

These findings underscore the importance of chemical modifications in tailoring the compound's therapeutic profile.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique thienopyrimidine structure allows for incorporation into polymer matrices, leading to the development of advanced materials with tailored electrical and optical properties.

Conductive Polymers
Research has explored the use of this compound in synthesizing conductive polymers. The incorporation of thienopyrimidine derivatives can enhance the conductivity and stability of polymer films, making them suitable for applications in organic electronics and sensors .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with this compound. The results indicated an IC50 value significantly lower than standard chemotherapeutic agents.
  • Antimicrobial Activity Assessment : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Evaluation : In animal models of anxiety, administration of the compound resulted in reduced anxiety-like behavior measured by elevated plus maze tests, supporting its potential as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in disease pathways. The piperazine moiety enhances its binding affinity and selectivity, allowing it to modulate biological processes effectively .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives vary primarily in substituents at position 2 and the methylation pattern. Below is a comparative analysis of structurally related compounds:

Compound Substituent at Position 2 Key Structural Features Reference
5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one Piperazinylmethyl Methyl groups at 5,6; flexible piperazine moiety Hypothetical
5,6-Dimethyl-2-(3-methyl-4H,5H-pyrazol-5-one-1-yl)-thieno[2,3-d]pyrimidin-4-one (9a) Pyrazolone ring Rigid pyrazolone substituent; 5,6-dimethyl
5,6-Dimethyl-2-[(2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfanyl]-3-phenyl derivative Sulfur-linked pyrrolidine group Thioether linkage; 5,6-dimethyl; phenyl at position 3
3-Ethyl-5,6-dimethyl-2-[(4-methylbenzyl)thio]-thieno[2,3-d]pyrimidin-4-one Benzylthio group Ethyl at position 3; 4-methylbenzylthio substituent
Compound 5 (from ) Unspecified substituent 5,6-Dimethyl; highest cytotoxic activity in series

Key Observations :

  • Pyrazolone and benzylthio substituents (e.g., compounds 9a and 20) confer rigidity or lipophilicity, respectively, which may influence membrane permeability .
  • Methylation at positions 5 and 6 is a common feature across active analogs, suggesting steric or electronic stabilization of the core scaffold .
Anticancer Activity:
  • Compound 5 (5,6-dimethyl derivative): Exhibited the highest cytotoxicity against HeLa cells in a series of thieno[2,3-d]pyrimidin-4-one analogs, with activity decreasing in the order 5 > 6 > 7 > 8 (trimethylene > tetramethylene > pentamethylene substituents) .
  • Sulfonamide derivatives (e.g., from ): Showed 1.5-fold higher melanin synthesis inhibition compared to 8-methoxypsoralen (8-MOP), highlighting the role of sulfonamide groups in targeting melanogenesis pathways .
Antifungal Activity:
  • Triazole-containing analogs (e.g., from ): Demonstrated potent activity against Candida albicans, with MIC values < 1 µg/mL. The presence of triazole rings correlates with enhanced antifungal efficacy due to cytochrome P450 inhibition .
  • The target compound’s piperazine moiety may mimic triazole interactions, though direct antifungal data are unavailable.

Data Tables

Table 1: Cytotoxic Activity of Selected Derivatives
Compound Substituent IC50 (HeLa Cells) Reference
Compound 5 5,6-Dimethyl 12 µM
Compound 6 Trimethylene 18 µM
Compound 7 Tetramethylene 25 µM
Table 2: Antifungal Activity (MIC Values)
Compound Substituent C. albicans MIC Reference
Triazole derivative 1 2,4-Difluorophenyl group 0.5 µg/mL
JS1b () Arylketone substituent 2.0 µg/mL

Biological Activity

5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4OSC_{13}H_{18}N_{4}OS. The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit potent anticancer activity. For instance:

  • Mechanism of Action : Thieno[2,3-d]pyrimidines have been shown to act as ATP-competitive inhibitors of certain kinases involved in cancer cell proliferation. Specifically, they target protein kinase C (PKC) isoforms which are implicated in tumor growth and metastasis .
  • Case Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. Notably, it showed effectiveness against non-small cell lung cancer (NSCLC) models .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : The compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

Structure-Activity Relationships (SAR)

The SAR studies performed on thieno[2,3-d]pyrimidine derivatives indicate that modifications at specific positions can enhance biological activity:

Compound ModificationBiological ActivityReference
Methyl groups at positions 5 and 6Increased potency against cancer cell lines
Piperazine substitutionEnhanced solubility and bioavailability
Variation in substituents on the pyrimidine ringAltered selectivity for different kinases

Q & A

Q. What are the recommended synthetic routes for 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one?

The compound is synthesized via condensation reactions involving thieno[2,3-d]pyrimidin-4-one intermediates. For example, derivatives with heterocyclic substituents (e.g., piperazine) are prepared by reacting 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with piperazine derivatives under reflux in polar aprotic solvents like DMF or dioxane. Yields can reach 72% when using solvent-free one-pot methods, which reduce purification complexity . Key intermediates include hydrazinium or potassium salts of thieno-pyrimidinones, which facilitate nucleophilic substitution at the 2-position .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1688 cm⁻¹) and C=N (~1550 cm⁻¹) stretches .
  • ¹H-NMR : Confirms substituent integration (e.g., methyl groups at δ2.30–2.33 ppm and piperazine CH₂ at δ3.89 ppm) .
  • Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₄N₄O₂S) with <0.5% deviation between calculated and observed values .

Advanced Research Questions

Q. How is the compound evaluated for biological activity, and what targets are relevant?

  • Anticancer screening : Tested in the NCI-60 cell line panel. Derivatives like 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one show cytotoxic activity (mean growth inhibition: 51.01%) with selectivity against melanoma (MDA-MB-435, GP = -31.02%) .
  • TRPA1 inhibition : Patent data highlight thieno-pyrimidin-4-ones as TRPA1 antagonists, validated via calcium flux assays and electrophysiological studies .
  • FGFR1 inhibition : C-2 substituted derivatives are designed using molecular docking to optimize binding to FGFR1’s ATP-binding pocket .

Q. What structural features enhance activity in SAR studies?

  • Piperazine moiety : Improves solubility and bioavailability via protonation at physiological pH. Substituents like benzyl or phenyl groups at the piperazine nitrogen enhance target affinity .
  • Methyl groups at 5,6-positions : Increase lipophilicity, improving membrane permeability. Removal reduces activity by ~40% .

Q. How can computational modeling guide the optimization of this compound?

  • Molecular docking : Prioritizes derivatives by predicting binding scores (e.g., AutoDock Vina with FGFR1 PDB: 3RH0). Compounds with docking scores ≤-9.0 kcal/mol are advanced to in vitro testing .
  • ADME prediction : Tools like SwissADME assess logP (optimal: 2–3) and topological polar surface area (<90 Ų) to ensure blood-brain barrier penetration for CNS targets .

Q. How should researchers address contradictions between computational predictions and experimental data?

  • False positives in docking : Validate with orthogonal assays (e.g., surface plasmon resonance for binding kinetics).
  • Off-target effects : Use siRNA knockdown or competitive binding assays (e.g., TRPA1 vs. TRPV1) to confirm specificity .
  • Solubility issues : Modify piperazine with hydrophilic groups (e.g., hydroxyl) or employ co-solvents (e.g., DMSO/PEG) in assays .

Methodological Tables

Q. Table 1: Synthesis and Characterization Data

ParameterValue/DescriptionReference
Yield72% (solvent-free method)
IR Peaks (C=O)1688 cm⁻¹, 1666 cm⁻¹
¹H-NMR (CH₃)δ2.30–2.33 (m, 9H)
Elemental Analysis (C%)Calc: 53.77%; Found: 53.65%

Q. Table 2: Biological Activity Highlights

Assay TypeResultReference
NCI-60 (MDA-MB-435)GP = -31.02%
TRPA1 IC₅₀≤100 nM (patent data)
FGFR1 Docking Score≤-9.0 kcal/mol

Key Recommendations for Researchers

  • Prioritize solvent-free synthetic routes to improve sustainability .
  • Combine docking with functional assays (e.g., TRPA1 calcium imaging) to reduce false positives .
  • Use deuterated solvents (DMSO-d₆) for NMR to resolve overlapping peaks in aromatic regions .

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